2-Ethoxy-1-phenylpropan-1-one

Description

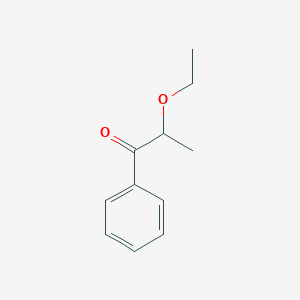

2-Ethoxy-1-phenylpropan-1-one is a ketone derivative with the molecular formula C₁₁H₁₂O₂, featuring a phenyl group (C₆H₅) at the carbonyl position and an ethoxy substituent (-OCH₂CH₃) on the adjacent carbon. This compound belongs to the aryl propanone family, characterized by a three-carbon chain terminating in a ketone group.

Properties

CAS No. |

50739-79-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-ethoxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C11H14O2/c1-3-13-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

QUUUXVUKQKVTFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1-phenylpropan-1-one can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the reaction of benzene with chloroacetone in the presence of an aluminum chloride catalyst.

Zeolite-Catalyzed Isomerization: Another method involves the isomerization of phenyl propylene oxide using a zeolite catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is preferred due to its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Ethoxy-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethoxy-1-phenylpropan-1-one and its analogs:

Key Structural and Functional Differences

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in this compound is electron-donating, which may stabilize the carbonyl group through resonance, reducing electrophilicity compared to analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (electron-withdrawing Cl substituent) .

- Heteroatom Influence : The thiophene ring in 1-(thiophen-2-yl)propan-1-one introduces sulfur, which can participate in conjugation and alter electronic properties compared to purely hydrocarbon-based substituents .

Physical Properties Molecular Weight and Polarity: The morpholine-containing analog (C₁₆H₂₁NO₃) has a higher molecular weight (275.34 g/mol) and increased polarity due to the morpholine oxygen and nitrogen atoms, likely enhancing solubility in polar solvents compared to this compound . Hydrogen Bonding: The hydroxyl group in 1-(5-ethyl-2-hydroxyphenyl)propan-1-one enables hydrogen bonding, increasing its boiling point and solubility in aqueous media relative to non-hydroxylated analogs .

Potential Applications Pharmaceuticals: Morpholine- and thiophene-containing propanones are common in drug discovery due to their bioavailability and target-binding capabilities . Agrochemicals: Chlorinated aryl propanones (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) may serve as intermediates in pesticide synthesis .

Research Findings and Limitations

- Spectroscopic Data Gaps : While CAS numbers and molecular formulas are available for most analogs, detailed spectral data (e.g., NMR, IR) are absent in the provided evidence, limiting direct comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.